![molecular formula C9H10BrN3 B2680290 2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine CAS No. 1538877-47-2](/img/structure/B2680290.png)

2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

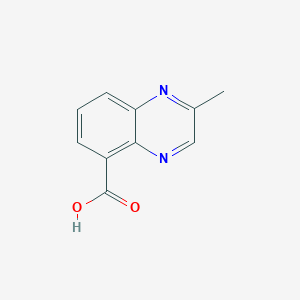

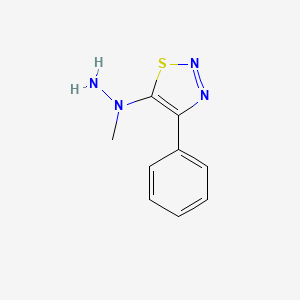

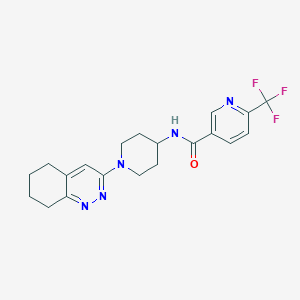

“2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines have received great attention in recent years due to their varied medicinal applications .

Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[1,2-a]pyridine ring, which is a fused bicyclic heterocycle .Chemical Reactions Analysis

The synthesis of “this compound” involves a chemodivergent process where N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Wissenschaftliche Forschungsanwendungen

Chemistry and Properties of Heterocyclic Compounds

Research into the chemistry and properties of compounds containing heterocyclic structures, like 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and its analogs, has revealed a vast landscape of potential applications. These compounds exhibit fascinating variability in their preparation procedures, properties, and complexation behaviors. Notably, their spectroscopic properties, structural features, magnetic properties, and biological as well as electrochemical activities have been thoroughly reviewed, showcasing the broad utility of these compounds across various scientific domains. This extensive review identifies areas of unexplored potential, suggesting that analogs of the target compound could offer promising avenues for investigation in both organic chemistry and materials science (Boča, Jameson, & Linert, 2011).

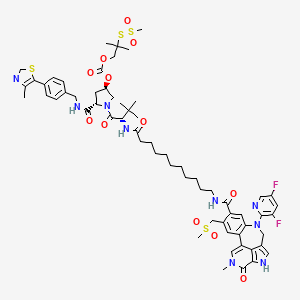

Advances in Catalysis and Bond Formation

The advancement in copper catalyst systems for C-N bond forming cross-coupling reactions represents a significant area of application for compounds like 2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine. These systems facilitate reactions between various amines and aryl halides or arylboronic acids, which are critical in synthesizing a wide range of organic compounds. The development of recyclable catalysts underscores the move towards sustainable and efficient chemical processes, highlighting the importance of such heterocyclic compounds in modern synthetic chemistry (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

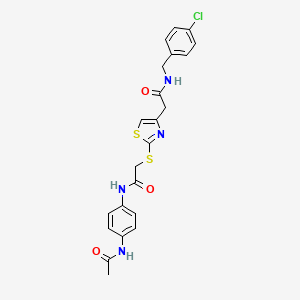

Optical Sensors and Electronic Materials

The use of heterocyclic compounds in the development of optical sensors and electronic materials is another burgeoning field of research. Pyrimidine derivatives, which share structural similarities with the target compound, have been found to be excellent candidates for creating sensitive and selective optical sensors. These compounds, owing to their ability to form coordination and hydrogen bonds, serve as the backbone for many sensing materials with applications that range from biological sensing to environmental monitoring. Furthermore, their utility extends to the development of novel optoelectronic materials, indicating the versatile applicability of heterocyclic compounds in both sensing technology and material science (Jindal & Kaur, 2021).

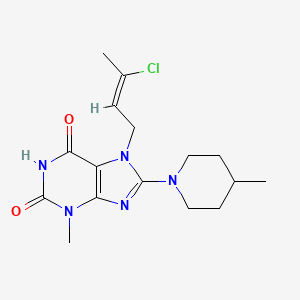

Synthetic and Medicinal Applications

The pyrazolo[1,5-a]pyrimidine scaffold, akin to the core structure of this compound, showcases a wide array of medicinal properties, including anti-cancer, anti-inflammatory, and CNS agent activities. The structural versatility of this scaffold allows for significant modifications that lead to the development of potent therapeutic agents. This highlights the critical role of heterocyclic compounds in drug discovery and development, providing a template for the synthesis of new drugs with varied biological activities (Cherukupalli et al., 2017).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

The mode of action of 2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine involves a chemodivergent reaction . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .

Biochemical Pathways

It is known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have varied medicinal applications .

Result of Action

The result of the action of this compound involves the formation of 3-bromoimidazopyridines . These were obtained via a one-pot tandem cyclization/bromination when only TBHP was added. The cyclization to form imidazopyridines was promoted by the further bromination .

Action Environment

The action environment of this compound involves different reaction conditions. For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free . On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate .

Eigenschaften

IUPAC Name |

2-(1-bromoimidazo[1,5-a]pyridin-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c10-9-7-3-1-2-6-13(7)8(12-9)4-5-11/h1-3,6H,4-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGAIJBYPZFYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(N2C=C1)CCN)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide](/img/structure/B2680207.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2680216.png)

![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2680229.png)